4-(Trifluoromethyl)benzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the use of α,β-unsaturated carbonyl compounds with trifluoromethylsulfonyl chloride (CF₃SO₂Cl) and tert-butyl nitrite (tBuONO) under mild conditions . This metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy provides a wide variety of 4-(trifluoromethyl)isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. The use of metal-free synthetic routes is particularly advantageous due to the reduced toxicity and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols depending on the functional groups present .
Scientific Research Applications
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzo[d]isoxazol-3-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-Methylbenzo[d]isoxazol-3-amine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets .
Properties
CAS No. |
229623-54-5 |
---|---|
Molecular Formula |
C8H5F3N2O |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)7(12)13-14-5/h1-3H,(H2,12,13) |
InChI Key |
VVTGSZRVMRVIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.